molecular formula C21H15Br2N3O2 B398717 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol

2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol

Cat. No.: B398717
M. Wt: 501.2g/mol
InChI Key: PLYTVGKLRGBEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Properties

Molecular Formula

C21H15Br2N3O2

Molecular Weight

501.2g/mol

IUPAC Name

2-[[3-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol

InChI

InChI=1S/C21H15Br2N3O2/c1-28-18-10-15(22)19(23)14(20(18)27)11-24-13-6-4-5-12(9-13)21-25-16-7-2-3-8-17(16)26-21/h2-11,27H,1H3,(H,25,26)

InChI Key

PLYTVGKLRGBEEF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by bromination and methoxylation . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including antiviral and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This compound can interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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